molecular formula C21H19F2N3O3 B1680339 RWJ-51204 CAS No. 205701-85-5

RWJ-51204

Cat. No.: B1680339
CAS No.: 205701-85-5
M. Wt: 399.4 g/mol
InChI Key: VQOQDABVGWLROX-UHFFFAOYSA-N
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Description

RWJ-51204, also known as 5-ethoxymethyl-7-fluoro-3-oxo-1,2,3,5-tetrahydrobenzo[4,5]imidazo[1,2a]pyridine-4-N-(2-fluorophenyl)carboxamide, is a nonbenzodiazepine anxiolytic drug. It was developed by researchers at Johnson & Johnson for its potential to treat anxiety disorders. This compound is a nonselective partial agonist at gamma-aminobutyric acid A receptors, producing primarily anxiolytic effects at low doses .

Preparation Methods

The synthesis of RWJ-51204 involves several steps. The key synthetic route includes the formation of the benzimidazole core, followed by the introduction of the ethoxymethyl and fluorophenyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures. Industrial production methods for this compound would likely involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques .

Chemical Reactions Analysis

RWJ-51204 undergoes several types of chemical reactions, including:

    Oxidation: Phenyl oxidation and pyrido-oxidation are common pathways.

    Reduction: Not commonly reported for this compound.

    Substitution: N-deethoxymethylation is a notable reaction.

    Dehydration: This reaction is also observed in the metabolism of this compound.

    Glucuronidation: This is a significant metabolic pathway for this compound.

Common reagents and conditions used in these reactions include oxidizing agents for phenyl oxidation, and enzymes or catalysts for glucuronidation. Major products formed from these reactions include 4-hydroxy-2-fluoro-phenyl-RWJ-51204 and its glucuronide conjugates .

Scientific Research Applications

RWJ-51204 has been primarily used in scientific research to study its anxiolytic effects. It has shown potential in treating anxiety disorders without the sedative and muscle relaxant effects commonly associated with benzodiazepines. Additionally, this compound has been used in pharmacokinetic studies to understand its metabolism and distribution in various animal models and humans .

Mechanism of Action

RWJ-51204 exerts its effects by acting as a nonselective partial agonist at gamma-aminobutyric acid A receptors. This interaction enhances the inhibitory effects of gamma-aminobutyric acid, leading to reduced neuronal excitability and anxiolytic effects. At low doses, this compound primarily produces anxiolytic effects, while higher doses are required to induce sedative, ataxia, and muscle relaxant effects .

Comparison with Similar Compounds

RWJ-51204 is structurally distinct from benzodiazepines but shares similar anxiolytic properties. Compared to full agonist anxiolytics like lorazepam, diazepam, alprazolam, and clonazepam, this compound has a lower intrinsic modulatory activity. It is more similar to partial agonists such as bretazenil, abecarnil, panadiplon, and imidazenil . The uniqueness of this compound lies in its ability to produce anxiolytic effects without significant sedative or muscle relaxant effects at therapeutic doses.

References

Properties

IUPAC Name

5-(ethoxymethyl)-7-fluoro-N-(2-fluorophenyl)-3-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N3O3/c1-2-29-12-26-17-11-13(22)7-8-16(17)25-10-9-18(27)19(21(25)26)20(28)24-15-6-4-3-5-14(15)23/h3-8,11H,2,9-10,12H2,1H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOQDABVGWLROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCN1C2=C(C=CC(=C2)F)N3C1=C(C(=O)CC3)C(=O)NC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431349
Record name 5-(Ethoxymethyl)-7-fluoro-N-(2-fluorophenyl)-1,2,3,5-tetrahydro-3-oxopyrido[1,2-a]benzimidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205701-85-5
Record name 5-(Ethoxymethyl)-7-fluoro-N-(2-fluorophenyl)-1,2,3,5-tetrahydro-3-oxopyrido[1,2-a]benzimidazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205701-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name RWJ-51204
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205701855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Ethoxymethyl)-7-fluoro-N-(2-fluorophenyl)-1,2,3,5-tetrahydro-3-oxopyrido[1,2-a]benzimidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RWJ-51204
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNJ1LL72JS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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